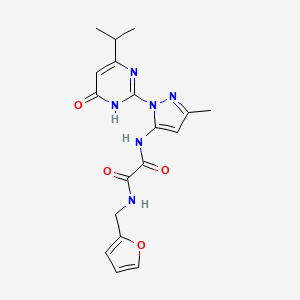
1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Amino-2-hydroxyphenyl)ethanone” is a compound that has a molecular weight of 151.16 . It is a yellow solid and is stored under inert gas (nitrogen or Argon) at 2–8 °C .
Synthesis Analysis
While the exact synthesis process for “1-(5-Amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one” is not available, similar compounds have been synthesized from 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone by reaction of bromine in glacial acetic acid .
Molecular Structure Analysis
The InChI code for “1-(5-Amino-2-hydroxyphenyl)ethanone” is 1S/C8H9NO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,9H2,1H3 .
Chemical Reactions Analysis
Acetophenone, a similar compound, is a useful precursor in the organic reactions for the synthesis of heterocyclic compounds .
Physical And Chemical Properties Analysis
“1-(5-Amino-2-hydroxyphenyl)ethanone” has a melting point of 121–122°C and a boiling point of 335.4±27.0 °C (Predicted). Its density is 1.242±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Antitumor Activity : A study by Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds with significant activity against breast cancer cells. These compounds, including derivatives of azetidin-2-one, were found to inhibit the polymerization of tubulin, disrupt microtubular structures, and induce apoptosis in cancer cells, suggesting their potential as antitumor agents (Greene et al., 2016).
Chemical Synthesis : Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of certain antibiotics. This study highlights the importance of azetidin-2-one derivatives in the synthesis of complex molecules with potential pharmaceutical applications (Fleck et al., 2003).
Protein Interaction Studies : Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin. This research is crucial in understanding how such compounds can interact with proteins, which is vital for drug design and development (Meng et al., 2012).
Peptide Antibiotics Biosynthesis : Kleinkauf and von Döhren (1990) discussed the biosynthesis of peptide antibiotics, which often involve non-protein amino acids and azetidin-2-one derivatives. Understanding this process is significant for developing new antibiotics (Kleinkauf & von Döhren, 1990).
Antimicrobial Evaluation : A study by Jyotirmaya and Sudhir Kumar (2017) on the antimicrobial activity of novel antipyrin analogues, including azetidin-2-one derivatives, underscores their potential in creating new antimicrobial agents (Jyotirmaya & Sudhir Kumar, 2017).
Fluorescent Sensor Development : Yadav and Singh (2018) designed fluorescent sensors for detecting aluminum ions using azetidin-2-one derivatives, showcasing their application in analytical chemistry and environmental monitoring (Yadav & Singh, 2018).
Enantioselective Synthesis : Andersson et al. (1997) synthesized chiral aziridino alcohols from amino acids, demonstrating the role of azetidin-2-one derivatives in enantioselective synthesis, crucial for producing chiral drugs (Andersson et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects that can impact cellular function .
properties
IUPAC Name |
1-(5-amino-2-hydroxyphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2)6-13(10(11)15)8-5-7(12)3-4-9(8)14/h3-5,14H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRQDWOGLXMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(C=CC(=C2)N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)

![N-[(3,4-dichlorophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B2708139.png)



![1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2708143.png)

![[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B2708148.png)
